N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1442108-99-7
VCID: VC4633011
InChI: InChI=1S/C9H14N4.2ClH/c1-10-9-8(12-5-6-13-9)7-3-2-4-11-7;;/h5-7,11H,2-4H2,1H3,(H,10,13);2*1H
SMILES: CNC1=NC=CN=C1C2CCCN2.Cl.Cl
Molecular Formula: C9H16Cl2N4
Molecular Weight: 251.16

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride

CAS No.: 1442108-99-7

Cat. No.: VC4633011

Molecular Formula: C9H16Cl2N4

Molecular Weight: 251.16

* For research use only. Not for human or veterinary use.

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride - 1442108-99-7

Specification

CAS No. 1442108-99-7
Molecular Formula C9H16Cl2N4
Molecular Weight 251.16
IUPAC Name N-methyl-3-pyrrolidin-2-ylpyrazin-2-amine;dihydrochloride
Standard InChI InChI=1S/C9H14N4.2ClH/c1-10-9-8(12-5-6-13-9)7-3-2-4-11-7;;/h5-7,11H,2-4H2,1H3,(H,10,13);2*1H
Standard InChI Key RQOOEDOWBYTWER-UHFFFAOYSA-N
SMILES CNC1=NC=CN=C1C2CCCN2.Cl.Cl

Introduction

Chemical Identity and Structural Features

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride belongs to the class of bicyclic amines, combining a pyrazine ring with a pyrrolidine moiety. The IUPAC name, N-methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride, reflects its substitution pattern: a methyl group at the pyrazine nitrogen and a pyrrolidin-2-yl group at the 3-position. The hydrochloride salt form enhances stability and solubility for research applications.

Molecular and Stereochemical Properties

  • Molecular Formula: C9H16Cl2N4\text{C}_9\text{H}_{16}\text{Cl}_2\text{N}_4

  • SMILES: CNC1=NC=CN=C1C2CCCN2.Cl.Cl

  • InChI Key: RQOOEDOWBYTWER-UHFFFAOYSA-N

  • Stereochemistry: The pyrrolidine ring introduces chirality, though specific enantiomeric data (R/S configuration) are unspecified in available literature .

Comparative analysis with stereoisomers like (S)-N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride (CAS 1421038-82-5) reveals distinct spatial arrangements that may influence receptor binding . For instance, the 3-pyrrolidinyl substitution in the S-enantiomer alters hydrogen-bonding potential compared to the 2-pyrrolidinyl group in the target compound .

Synthesis and Reaction Pathways

The synthesis of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride involves multi-step organic reactions, typically starting with pyrazine derivatives and pyrrolidine precursors.

Key Synthetic Steps

  • Cyclization: Palladium- or rhodium-catalyzed hydrogenation facilitates the formation of the pyrrolidine ring.

  • Amine Functionalization: Methylation at the pyrazine nitrogen using reagents like methyl iodide under basic conditions.

  • Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, improving crystallinity.

A related synthesis strategy for pyrrolo[1,2-a]pyrazine derivatives involves condensing 2-chloronicotinaldehyde with amines, followed by cyclization using acetic acid . For example, substituting 2-chloronicotinaldehyde with 4-methylpiperazine produced analogs with enhanced Sirt6 activation, underscoring the role of amine side chains in modulating bioactivity .

Analytical Characterization

Confirming the identity and purity of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride requires advanced spectroscopic methods:

TechniqueApplicationExample Data
NMR SpectroscopyAssigns proton environmentsPyrrolidine protons at δ 1.8–2.5 ppm
Mass SpectrometryDetermines molecular ion and fragmentsm/z 251.16 ([M+H]+^+)
IR SpectroscopyIdentifies functional groups (e.g., N-H stretch)3300 cm1^{-1} (amine)

Comparison with Structural Analogs

The compound’s activity is contextualized against related molecules:

  • (S)-N-Methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride (CAS 1421038-82-5): Higher molecular weight (214.69 g/mol) but reduced steric hindrance at the 3-position .

  • UBCS039 Derivatives: Piperazine-substituted analogs exhibit 7.38-fold Sirt6 activation, highlighting the impact of side-chain hydrophilicity .

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